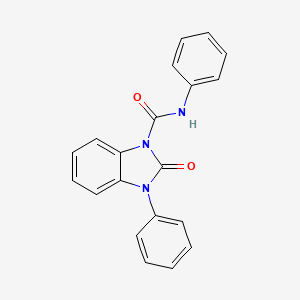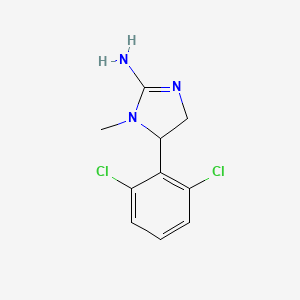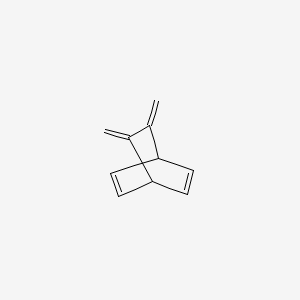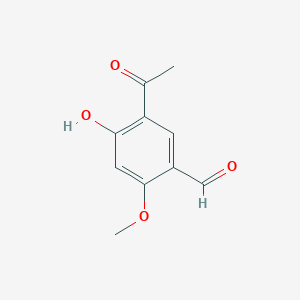
5-Acetyl-4-hydroxy-2-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-4-hydroxy-2-methoxybenzaldehyde is an organic compound with the molecular formula C10H10O4 It is a derivative of benzaldehyde, featuring functional groups such as acetyl, hydroxyl, and methoxy
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-hydroxy-2-methoxybenzaldehyde can be achieved through several methods. One common approach involves the acetylation of 4-hydroxy-2-methoxybenzaldehyde using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetyl-4-hydroxy-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield alcohol derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-Acetyl-4-hydroxy-2-methoxybenzoic acid.
Reduction: 5-Acetyl-4-hydroxy-2-methoxybenzyl alcohol.
Substitution: Various alkylated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
5-Acetyl-4-hydroxy-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-4-hydroxy-2-methoxybenzaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Shares similar functional groups but lacks the acetyl group.
Anisaldehyde (4-Methoxybenzaldehyde): Similar structure but lacks the hydroxyl and acetyl groups.
Eugenol (4-Allyl-2-methoxyphenol): Contains a methoxy group but has an allyl group instead of an acetyl group.
Uniqueness
5-Acetyl-4-hydroxy-2-methoxybenzaldehyde is unique due to the presence of both acetyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
39503-40-7 |
|---|---|
Fórmula molecular |
C10H10O4 |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
5-acetyl-4-hydroxy-2-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O4/c1-6(12)8-3-7(5-11)10(14-2)4-9(8)13/h3-5,13H,1-2H3 |
Clave InChI |
IDYVUQXJHRWQCH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C(=C1)C=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


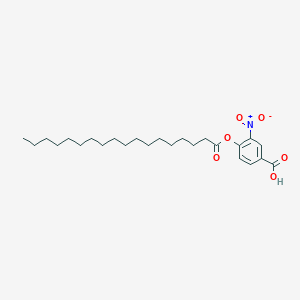
![12-Methylbenzo[c]acridin-7(12H)-one](/img/structure/B14659293.png)


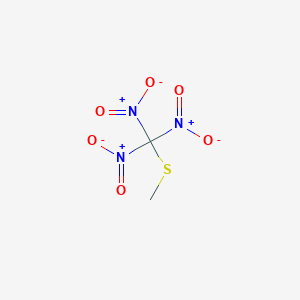
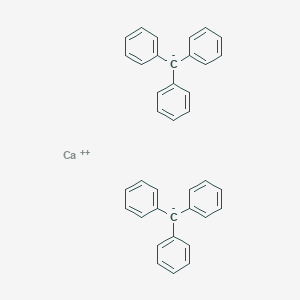
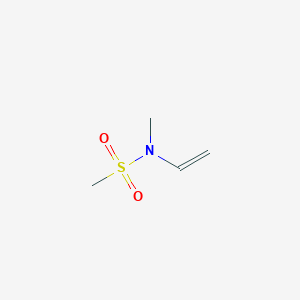

![2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol](/img/structure/B14659357.png)
